(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Description

Properties

IUPAC Name |

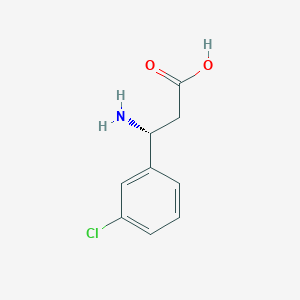

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDRHPCWOYOBIZ-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256153 |

Source

|

| Record name | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262429-49-2 |

Source

|

| Record name | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262429-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262429-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Abstract

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, more commonly known as R-Baclofen or Arbaclofen, is the pharmacologically active enantiomer of the racemic drug Baclofen.[1] As a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor, it plays a crucial role in mediating inhibitory neurotransmission within the central nervous system (CNS).[2][3][4] This guide provides a comprehensive technical overview of its core physicochemical properties, synthesis, analytical characterization, pharmacological mechanism, and safety considerations. It is intended for researchers, chemists, and drug development professionals engaged in neuroscience and medicinal chemistry. The stereospecificity of its action underscores the importance of enantiomeric purity in both research and potential therapeutic applications.[1]

Introduction and Chemical Identity

This compound is a derivative of the primary inhibitory neurotransmitter, GABA.[5] Its structure features a chlorophenyl group at the beta position of a propionic acid backbone, creating a chiral center. While the racemic mixture, Baclofen, has been used clinically for decades as a muscle relaxant and antispasmodic agent, research has unequivocally demonstrated that the therapeutic effects are almost exclusively attributable to the (R)-enantiomer.[1][6][7][8] The (S)-enantiomer is over 100 times less active at the GABA-B receptor.[1][9] This significant difference in potency highlights the stereoselective nature of the GABA-B receptor binding pocket and makes the study of the pure (R)-enantiomer critical for understanding its pharmacology and developing targeted therapeutics.[10]

This compound serves as a vital tool in neuroscience research for probing GABA-B receptor function and is a key building block in the development of novel pharmaceuticals targeting neurological disorders.[11][12][13]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings. The compound is a white to off-white crystalline solid.[5]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-amino-3-(3-chlorophenyl)propanoic acid | [11] |

| Common Names | (R)-Baclofen, Arbaclofen, STX209 | [3][14] |

| CAS Number | 262429-49-2 (for 3-chloro isomer), 69308-37-8 (for 4-chloro isomer) | [11] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [15] |

| Molecular Weight | 213.66 g/mol | [14][15] |

| Melting Point | ~206-208 °C (for racemic Baclofen) | [16] |

| pKa | 3.87 (carboxyl group), 9.62 (amino group) (for racemic Baclofen) | [5] |

| Solubility | Low solubility in water and most organic solvents. Soluble in hot water, DMSO, DMF, and aqueous acid/base solutions. | [16][17][18] |

Note on Isomers: The user's query specifies the 3-chloro-phenyl isomer. However, the vast majority of published literature and commercially available compounds refer to the 4-chloro-phenyl isomer, which is Baclofen. The data presented here primarily pertains to the well-characterized 4-chloro isomer, (R)-Baclofen, as data for the 3-chloro isomer is scarce.

The zwitterionic nature of the molecule, conferred by the carboxylic acid and primary amine groups, dictates its solubility profile. It is poorly soluble in neutral water and many organic solvents but dissolves readily in acidic and alkaline aqueous solutions, which protonate the carboxylate or deprotonate the ammonium group, respectively.[16][17] For experimental use, stock solutions are often prepared in DMSO, DMF, or aqueous buffers with gentle warming.[18]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step for its use. While various synthetic routes exist, a common strategy involves the synthesis of the racemic compound followed by chiral resolution.

General Synthetic Pathway (Racemic)

A classical synthesis of racemic Baclofen involves the condensation of 4-chlorobenzaldehyde with two equivalents of an acetoacetic ester, followed by hydrolysis, decarboxylation, and subsequent cyclization to form 3-(4-chlorophenyl)glutaric anhydride.[16] Treatment with ammonia yields the glutarimide, which then undergoes a Hofmann rearrangement to produce racemic Baclofen.[16]

Chiral Resolution Workflow

Given that the biological activity resides in the (R)-enantiomer, separating it from the (S)-enantiomer is paramount. This is typically achieved through diastereomeric crystallization or chiral chromatography.

Workflow: Chiral Resolution via Diastereomeric Cocrystallization

Caption: Workflow for chiral resolution of racemic baclofen.

Protocol: Chiral Resolution with L-Mandelic Acid

This protocol is based on the principle that the two enantiomers of Baclofen will form diastereomeric cocrystals with a single enantiomer of a chiral coformer (like L-mandelic acid), and these diastereomers will have different solubilities.[19]

-

Screening: Identify a suitable chiral coformer and solvent system. L-mandelic acid in a water/acetic acid mixture has been shown to be effective.[19]

-

Dissolution: Dissolve racemic Baclofen and an equimolar amount of L-mandelic acid in the chosen solvent system (e.g., 12:1 water/acetic acid) with heating.[19]

-

Crystallization: Allow the solution to cool, or perform a slurry crystallization at a controlled temperature, to selectively precipitate the less soluble diastereomeric cocrystal (e.g., R-baclofen:L-mandelic acid).

-

Isolation: Isolate the solid cocrystal product via filtration and wash with a small amount of cold solvent.

-

Liberation: Liberate the pure enantiomer from the coformer. For the mandelic acid cocrystal, this can be achieved by dissolving the product in methanol. The mandelic acid remains in solution while the pure (R)-Baclofen recrystallizes out.[19]

-

Verification: Confirm the enantiomeric purity of the final product using chiral HPLC (see Section 4.1).

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of this compound.

Chromatographic Analysis for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying the enantiomers of Baclofen.

Protocol: Chiral HPLC

-

Column Selection: A variety of chiral columns are effective. Macrocyclic antibiotic phases (e.g., Teicoplanin-based) or crown ether-based columns (e.g., Crownpak CR(+)) are commonly used.[20][21]

-

Mobile Phase Preparation: The mobile phase composition is critical for achieving resolution.

-

For Teicoplanin-based columns, a polar ionic mobile phase such as methanol:glacial acetic acid:triethylamine (100:0.1:0.1, v/v/v) can be effective.[20]

-

For Crownpak columns, an acidic aqueous-organic mixture, such as 0.4% formic acid in water and 0.4% formic acid in acetonitrile (e.g., 84:16 v/v), is often employed.[21]

-

-

System Parameters:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and a racemic standard. The enantiomeric excess (% ee) is calculated from the peak areas of the R- and S-enantiomers in the chromatogram.

Other techniques like capillary electrophoresis (CE) coupled with mass spectrometry have also been developed for chiral separation.[22]

Structural Elucidation

Standard spectroscopic methods are used to confirm the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as the carboxylic acid (C=O and O-H stretches) and the amine (N-H stretches).

Pharmacological Profile and Mechanism of Action

The biological effects of this compound are mediated through its selective agonism at the GABA-B receptor.

GABA-B Receptor and Signaling

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) found throughout the CNS on both presynaptic and postsynaptic membranes.[23][24] They function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[8][23] The binding of an agonist, such as (R)-Baclofen, occurs on the GABA-B1 subunit.[23]

This binding event initiates a conformational change that activates associated inhibitory G-proteins (Gi/o).[23] The subsequent dissociation of the G-protein subunits leads to downstream effects:

-

Presynaptic Inhibition: The Gβγ subunit inhibits voltage-gated Ca²⁺ channels, reducing calcium influx and thereby suppressing the release of excitatory neurotransmitters like glutamate.[2][23][24]

-

Postsynaptic Inhibition: The Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of K⁺ ions.[2][23] This causes hyperpolarization of the postsynaptic membrane, making it more difficult for the neuron to fire an action potential.[2]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[2][25]

GABA-B Receptor Signaling Pathway

Caption: Downstream signaling of the GABA-B receptor upon activation.

Potency and Therapeutic Relevance

The potent and selective activation of GABA-B receptors by (R)-Baclofen results in a generalized reduction in neuronal excitability, which is the basis for its therapeutic use as a muscle relaxant.[2] It has also been investigated for other conditions where dampening neuronal hyperexcitability may be beneficial, such as certain anxiety disorders, addiction, and Fragile X syndrome.[8][14][26] The high stereoselectivity of the receptor means that using the pure (R)-enantiomer can potentially achieve the desired therapeutic effect at a lower dose than the racemate, thereby reducing the risk of side effects associated with the inactive (S)-enantiomer.

Safety and Handling

As a potent, biologically active compound, this compound must be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times.[27]

-

Handling: Avoid contact with skin and eyes.[27] Avoid formation of dust and aerosols by handling in a well-ventilated area or a fume hood.[28] Wash hands thoroughly after handling.[27][28]

-

Toxicology: The compound is considered toxic if swallowed.[28] It may cause skin, eye, and respiratory tract irritation.[28] For the parent drug Baclofen, abrupt discontinuation after prolonged use can lead to a severe withdrawal syndrome, including seizures and hyperpyrexia.[6][29]

-

Storage: Store in a well-closed container, locked up, and protected from light and moisture at the recommended temperature (often -20°C for long-term stability).[18][27]

Researchers must consult the specific Safety Data Sheet (SDS) for the material before use.[28]

References

-

Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work? Retrieved from [Link]

- Google Patents. (n.d.). EP3674287A1 - Cocrystals of (r)-baclofen.

-

ResearchGate. (2015). Chiral separation and determination of R-(-)- and S-(+)-baclofen in human plasma by high-performance liquid chromatography. Retrieved from [Link]

-

PubMed. (2008). Enantiomeric separation of baclofen by capillary electrophoresis tandem mass spectrometry with sulfobutylether-beta-cyclodextrin as chiral selector in partial filling mode. Retrieved from [Link]

-

Wikipedia. (n.d.). Baclofen. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Baclofen - StatPearls. Retrieved from [Link]

-

NIH PubChem. (n.d.). Baclofen. Retrieved from [Link]

-

NIH PubChem. (n.d.). Arbaclofen. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology - Basic Neurochemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAB receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). GABA receptor agonist. Retrieved from [Link]

-

Oxford Academic. (2016). Resolution of Enantiomers of (RS)-Baclofen by Ligand-Exchange Thin-Layer Chromatography. Retrieved from [Link]

-

SOLA Pharmaceuticals. (2023). SAFETY DATA SHEET - Baclofen Tablets. Retrieved from [Link]

-

PubMed Central. (n.d.). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Baclofen Tablets. Retrieved from [Link]

-

PubMed Central. (2020). Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies. Retrieved from [Link]

-

PubMed. (n.d.). GABAB Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism. Retrieved from [Link]

-

British Journal of Pharmacology. (n.d.). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Retrieved from [Link]

-

Children's Mercy Kansas City. (2020). and R(-)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC-APCI-MS. Retrieved from [Link]

-

NIH PubChem. (n.d.). (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]

-

ACS Publications. (2022). Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Retrieved from [Link]

-

FDA. (2003). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

-

NIH PubChem. (n.d.). 3-Amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Retrieved from [Link]

-

RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

-

Axios Research. (n.d.). (R)-Baclofen. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Baclofen - Wikipedia [en.wikipedia.org]

- 7. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 11. jk-sci.com [jk-sci.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. Arbaclofen | C10H12ClNO2 | CID 44602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (R)-Baclofen - CAS - 69308-37-8 | Axios Research [axios-research.com]

- 16. Baclofen | 1134-47-0 [chemicalbook.com]

- 17. EP3674287A1 - Cocrystals of (r)-baclofen - Google Patents [patents.google.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enantiomeric separation of baclofen by capillary electrophoresis tandem mass spectrometry with sulfobutylether-beta-cyclodextrin as chiral selector in partial filling mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. GABAB Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]

- 24. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 26. GABAB Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chemicalbook.com [chemicalbook.com]

- 28. medline.com [medline.com]

- 29. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Amino-3-(3-chlorophenyl)-propionic acid

CAS Number: 262429-49-2

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral β-Amino Acids in Modern Drug Discovery

(R)-3-Amino-3-(3-chlorophenyl)-propionic acid is a non-proteinogenic β-amino acid, a class of compounds of immense interest in medicinal chemistry. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, a seemingly minor structural alteration that imparts significant and advantageous properties. This includes the ability to form stable, predictable secondary structures in peptides (β-peptides) and a marked resistance to enzymatic degradation, enhancing their potential as therapeutic agents.[1]

The specific enantiomer, (R)-3-Amino-3-(3-chlorophenyl)-propionic acid, is a highly valued chiral building block.[2] Its stereochemically defined center and the presence of a 3-chlorophenyl group make it a crucial precursor for the synthesis of complex, enantiopure pharmaceutical compounds.[2] Biological systems, particularly receptors and enzymes, are inherently chiral and often interact differently with each enantiomer of a molecule.[2] Consequently, the use of enantiomerically pure starting materials like this compound is fundamental to developing targeted therapeutics with improved efficacy and reduced side effects.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, analysis, and its pivotal role in the development of novel therapeutics, particularly those targeting the central nervous system.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 262429-49-2 | [3][4][5][6] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4][5] |

| Molecular Weight | 199.63 g/mol | [4][7][8] |

| IUPAC Name | (3R)-3-amino-3-(3-chlorophenyl)propanoic acid | [3] |

| Synonyms | D-β-Phe(3-Cl)-OH, (R)-3-Chloro-β-phenylalanine | [5] |

| Appearance | Solid / White powder | |

| Melting Point | 223 °C (decomposition) | |

| Purity | ≥ 98% (by HPLC) | [5] |

| SMILES | Nc1cccc(Cl)c1 | [6] |

| InChI Key | LIDRHPCWOYOBIZ-MRVPVSSYSA-N | [3] |

Below is a 2D structural representation of the molecule, generated using the DOT language.

Caption: 2D structure of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid.

Asymmetric Synthesis and Chiral Resolution

The synthesis of enantiomerically pure β-amino acids is a critical challenge in organic chemistry. Two primary strategies are employed: asymmetric synthesis, which creates the desired stereocenter directly, and chiral resolution, which separates a racemic mixture.

Conceptual Workflow: Asymmetric Synthesis

Asymmetric synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. One common approach is the asymmetric hydrogenation of an enamine precursor or a related Mannich-type reaction.

Caption: Conceptual workflow for asymmetric synthesis.

Protocol: Enzymatic Kinetic Resolution (A Field-Proven Approach)

Enzymatic kinetic resolution is a highly effective and environmentally benign method for obtaining enantiomerically pure compounds. It leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[9][10]

Principle of Causality: This method is chosen for its high enantioselectivity (often yielding >99% enantiomeric excess), mild reaction conditions which preserve the integrity of the molecule, and the commercial availability of robust enzymes like Lipase PS from Burkholderia cepacia.[9] The enzyme selectively hydrolyzes the ester of the (S)-enantiomer, leaving the desired (R)-enantiomer ester unreacted, which can then be separated and hydrolyzed to the final product.

Step-by-Step Methodology:

-

Racemate Preparation:

-

Synthesize racemic 3-amino-3-(3-chlorophenyl)propanoic acid via a one-pot reaction of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate in ethanol, followed by reflux.[2]

-

Esterify the racemic acid (e.g., with methanol and thionyl chloride) to produce the corresponding racemic methyl ester hydrochloride salt.

-

-

Enzymatic Resolution:

-

Suspend the racemic methyl ester hydrochloride in a suitable organic solvent, such as isopropyl ether (iPr₂O).[9]

-

Add triethylamine (Et₃N) to neutralize the hydrochloride salt and liberate the free base of the ester.

-

Add a carefully controlled amount of water (e.g., 0.5 equivalents) as the nucleophile for the hydrolysis.

-

Introduce the immobilized lipase (e.g., Lipase PSIM from Burkholderia cepacia).[9]

-

Agitate the mixture at a controlled temperature (e.g., 45 °C) and monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion to maximize the yield and enantiomeric excess of both the unreacted ester and the hydrolyzed acid.

-

-

Separation and Hydrolysis:

-

After the reaction, filter off the immobilized enzyme for reuse.

-

Separate the unreacted (R)-ester from the (S)-acid. This can typically be achieved by an acid-base extraction. The acidic product will be soluble in a basic aqueous phase, while the unreacted ester remains in the organic phase.

-

Isolate the (R)-ester from the organic phase.

-

Hydrolyze the purified (R)-ester under standard basic conditions (e.g., using NaOH) followed by acidification to yield the final product, (R)-3-amino-3-(3-chlorophenyl)-propionic acid.[9]

-

Analytical Characterization

Confirming the identity, purity, and enantiomeric integrity of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid requires a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the cornerstone technique for assessing both chemical and enantiomeric purity. For chiral analysis, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns are widely successful for separating amino acid enantiomers.[1][11][12]

Typical Protocol for Enantiomeric Purity:

-

Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA, AD).[11][12]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., 2-propanol). The exact ratio is optimized to achieve baseline separation.[11]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220-260 nm).

-

Self-Validation: The method is validated by running a sample of the racemic mixture to confirm the separation of the two enantiomer peaks, followed by analysis of the resolved product to quantify the enantiomeric excess (e.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, a multiplet for the chiral proton at the β-position, and signals for the two diastereotopic protons of the adjacent CH₂ group.

-

¹³C NMR: The spectrum will show characteristic chemical shifts for the three carbons of the propionic acid backbone and the six carbons of the aromatic ring. The carbonyl carbon will appear significantly downfield (~170-180 ppm).[2][13]

Mass Spectrometry (MS)

Rationale: MS provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Ionization: Electrospray ionization (ESI) is commonly used for polar molecules like amino acids.

-

Expected Mass: The protonated molecule [M+H]⁺ would have an m/z corresponding to the molecular weight plus the mass of a proton.

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion would likely lead to characteristic losses, such as the loss of water (H₂O), ammonia (NH₃), or the carboxylic acid group (COOH).[14][15][16] A significant fragment would be the benzyl cation or related structures resulting from cleavage adjacent to the aromatic ring.[16]

Applications in Drug Development: A Scaffold for CNS Modulators

The primary application of (R)-3-Amino-3-(3-chlorophenyl)-propionic acid is as a chiral synthon in the development of drugs targeting the central nervous system.[3] Its structure is closely related to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain.[17][18] Derivatives of this compound are often designed as GABA analogues to modulate the activity of GABA receptors.

Mechanism of Action: Targeting GABAᴀ Receptors

GABA exerts its inhibitory effects by binding to GABAᴀ receptors, which are ligand-gated chloride ion channels.[19] The binding of GABA opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential.[19]

Many drugs, including benzodiazepines and barbiturates, do not bind to the same site as GABA (the orthosteric site) but rather to different sites on the receptor complex, known as allosteric sites.[20] Ligands that bind to these sites and enhance the effect of GABA are called Positive Allosteric Modulators (PAMs).[19]

Derivatives of 3-aryl-β-amino acids, such as those synthesized from the title compound, are being investigated as novel GABAᴀ receptor modulators. Research suggests that these compounds can exert their effects via a novel binding site at the interface between the α and β subunits of the GABAᴀ receptor (the α+β- interface), distinct from the classical benzodiazepine binding site (at the α+γ- interface).[21] This offers the potential for developing drugs with greater subtype selectivity and potentially improved therapeutic profiles with fewer side effects.[21][22]

Caption: Logical flow from chiral precursor to therapeutic mechanism.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling (R)-3-Amino-3-(3-chlorophenyl)-propionic acid.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.

-

Handling: Avoid ingestion and inhalation. Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

-

Seek medical attention if symptoms occur after any exposure. Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.

Conclusion

(R)-3-Amino-3-(3-chlorophenyl)-propionic acid is more than just a chemical intermediate; it is a key enabling tool for the advancement of neuroscience and medicinal chemistry. Its defined stereochemistry and versatile structure provide a robust scaffold for the synthesis of next-generation therapeutics. The ability of its derivatives to selectively modulate GABAᴀ receptors, potentially through novel allosteric sites, opens new avenues for treating a range of neurological disorders. A comprehensive understanding of its synthesis, characterization, and biological context, as outlined in this guide, is crucial for researchers and drug development professionals seeking to harness its full potential.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]

-

Witschel, W., et al. (2005). Supporting Information for Enantioselective Preparation of β-Amino Acids. Wiley-VCH. Retrieved from [Link]

-

Tanács, G., et al. (2022). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. Retrieved from [Link]

- O'Hair, R. A. J., et al. (2001). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.

-

MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

- Silverman, R. B., & Taylor, C. P. (2007). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews.

-

Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. International Journal of Molecular Sciences. Retrieved from [Link]

-

Spectrabase. (n.d.). 3-Amino-3-(3,4-dichloro-phenyl)-propionic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of selective GABA uptake inhibitors. Retrieved from [Link]

-

Arctom. (n.d.). (3R)-3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

-

ChemRxiv. (n.d.). Supporting Information for Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Retrieved from [Link]

-

Bentham Science. (n.d.). Rational approaches for the design of various GABA modulators and their clinical progression. Retrieved from [Link]

-

MDPI. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]

-

PubMed. (n.d.). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Acyl quinolones derivatives as GABA A receptor modulators. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Structure−Activity Relationships at the GABA A Receptor in Rat Brain, and Differential Electrophysiological Profile at the Recombinant Human GABA A Receptor of a Series of Substituted 1,2-Diphenylimidazoles. Retrieved from [Link]

- Google Patents. (2008). Process for the preparation of (R)-Beta-Arylalanines by coupled Racemase/Aminomutase catalysis.

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

-

PubMed. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Retrieved from [Link]

-

PubMed Central. (n.d.). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra produced following ionisation of phenylalanine with.... Retrieved from [Link]

-

Googleapis. (n.d.). United States Patent. Retrieved from [Link]

-

PubChem. (n.d.). 3-((3-Chlorophenyl)amino)propanoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Retrieved from [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. jk-sci.com [jk-sci.com]

- 4. CAS 262429-49-2 | 4630-5-R0 | MDL MFCD04113654 | (R)-3-Amino-3-(3-chlorophenyl)propionic acid | SynQuest Laboratories [synquestlabs.com]

- 5. chemimpex.com [chemimpex.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. yakhak.org [yakhak.org]

- 13. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 20. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid chemical structure

An In-Depth Technical Guide to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Introduction: Unveiling a Key Chiral Building Block

This compound is a non-proteinogenic β-amino acid that has garnered significant attention within the scientific community. Its unique structural architecture, characterized by a chiral center with a defined (R)-configuration and a 3-chlorophenyl moiety, makes it a highly valuable and versatile building block in medicinal chemistry and pharmaceutical development.[1][2] Unlike their α-amino acid counterparts, peptides and molecules incorporating β-amino acids often exhibit enhanced stability against proteolytic degradation, a feature of profound interest in drug design.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound's structure, properties, synthesis, and critical applications.

Core Chemical Identity and Structural Elucidation

The precise spatial arrangement of atoms in this compound is fundamental to its function. The molecule features a propionic acid backbone with an amino group at the β-position (carbon 3). The chirality at this carbon is fixed in the (R)-enantiomeric form. Attached to this same chiral carbon is a phenyl ring substituted with a chlorine atom at the meta (3-) position.

The significance of this specific 'R' configuration cannot be overstated. Biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with different enantiomers of a molecule.[1] The use of an enantiomerically pure compound like this one is therefore essential for developing selective drugs, where one isomer may be therapeutically active while the other is inactive or even toxic.[1]

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-amino-3-(3-chlorophenyl)propanoic acid | [5] |

| CAS Number | 262429-49-2 | [5][6] |

| Molecular Formula | C₉H₁₀ClNO₂ | [6][7] |

| Molecular Weight | 199.63 g/mol | [6][8] |

| Melting Point | 230-233 °C | [6] |

| SMILES | C1=CC(=CC(=C1)Cl)C@@H(CC(=O)O)N | [5] |

| InChI Key | LIDRHPCWOYOBIZ-MRVPVSSYSA-N | [5] |

| Appearance | White to off-white solid/powder | [9] |

Synthesis and Derivatization: Crafting the Core

The asymmetric synthesis of chiral β-amino acids is a well-established field in organic chemistry. While multiple routes exist, a common conceptual pathway involves the enantioselective addition of a nucleophile to an appropriate precursor derived from 3-chlorobenzaldehyde. The goal is to establish the stereocenter with high enantiomeric excess.

For practical application in drug development, particularly in peptide synthesis, the raw amino acid is often derivatized with protecting groups. The amino group is commonly protected with either a tert-butoxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group.[10][11] These protected versions are stable intermediates, ready for use in solid-phase peptide synthesis (SPPS) or solution-phase couplings. The Fmoc group, for instance, is crucial for the selective protection of the amino function during the stepwise assembly of peptide chains.[11]

Analytical Characterization Protocol

Rigorous analytical validation is critical to confirm the identity, purity, and stereochemical integrity of the compound. A multi-technique approach is required for a self-validating system.

Experimental Protocol: Full Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Objective : To confirm the molecular structure and proton/carbon framework.

-

Procedure :

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with acid/base).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected Outcome : The ¹H NMR spectrum should show distinct signals for the aromatic protons (in the 7-8 ppm region), the chiral methine proton (CH-N), and the diastereotopic methylene protons (CH₂-COOH). The ¹³C NMR will confirm the number of unique carbon environments.

-

-

-

Mass Spectrometry (MS) :

-

Objective : To verify the molecular weight and elemental composition.

-

Procedure :

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source in positive ion mode.

-

Expected Outcome : The primary ion observed will be the protonated molecule [M+H]⁺. For C₉H₁₀ClNO₂, the expected monoisotopic mass is approximately 199.0400.[8][12]

-

-

-

Chiral High-Performance Liquid Chromatography (HPLC) :

-

Objective : To determine the enantiomeric purity (e.g., enantiomeric excess).

-

Procedure :

-

Employ a chiral stationary phase (CSP) column suitable for amino acids (e.g., a teicoplanin-based column).

-

Develop a mobile phase, often a mixture of an organic modifier (like ethanol or methanol) and a buffer.

-

Inject a known concentration of the sample and monitor the elution profile with a UV detector.

-

Expected Outcome : A single major peak corresponding to the (R)-enantiomer should be observed, confirming high enantiomeric purity.

-

-

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shifts (δ) | Aromatic (multiplets), CH-N (multiplet), CH₂ (diastereotopic multiplets) |

| ¹³C NMR | Number of Signals | 9 distinct signals corresponding to the carbon framework |

| HRMS (ESI+) | [M+H]⁺ | ~199.0400 Da |

| Chiral HPLC | Enantiomeric Excess | >98% (for high-purity samples) |

Applications in Drug Discovery and Chemical Biology

The utility of this compound spans multiple domains of research, primarily centered on its role as a specialized building block.[5]

-

Pharmaceutical Development : It is a foundational component in the synthesis of novel pharmaceuticals.[5] Its structure is particularly valuable for creating drugs that target neurological disorders, where precise molecular interactions are paramount.[2]

-

Neuroscience Research : The compound is used to create molecular probes and potential therapeutics for studying neurotransmitter systems.[2][5] Its ability to mimic natural substrates while offering enhanced stability makes it an excellent tool for investigating receptor interactions and enzyme mechanisms.[5][13]

-

Bioactive Peptide Synthesis : As a β-amino acid, it is incorporated into peptides to create "foldamers"—synthetic oligomers that can mimic the secondary structures of natural peptides (e.g., helices).[3][14] These modified peptides often show improved resistance to enzymatic degradation, increasing their potential as therapeutic agents.[4]

-

Biochemical Assays : It serves as a tool compound in biochemical studies to probe protein-protein interactions and enzyme activities.[13]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its defined stereochemistry, coupled with the stability it imparts to larger molecules, provides a reliable and powerful platform for designing next-generation therapeutics and sophisticated biochemical probes. A thorough understanding of its chemical properties, synthesis, and analytical validation is essential for any researcher aiming to leverage its full potential in addressing complex challenges in medicine and biology.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Available from: [Link]

-

Riaz, U., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7:10. Available from: [Link]

-

ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Available from: [Link]

-

Fülöp, F. (2005). Alicyclic beta-amino acids in Medicinal Chemistry. Amino Acids, 29(2), 89-100. Available from: [Link]

-

Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. Available from: [Link]

-

Semantic Scholar. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Available from: [Link]

-

PubChem. 3-((3-Chlorophenyl)amino)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Amino-3-(2-chlorophenyl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid. Available from: [Link]

-

Wiley-VCH. (2005). Supporting Information. Available from: [Link]

-

Oakwood Chemical. This compound, min 96%, 1 gram. Available from: [Link]

-

El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975. Available from: [Link]

-

Sunway Pharm Ltd. (S)-3-Amino-3-(3-chloro-phenyl)-propionic acid. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound CAS#: 262429-49-2 [amp.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 | CID 12470919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. BOC-(R)-3-AMINO-3-(3-CHLORO-PHENYL)-PROPIONIC ACID [cymitquimica.com]

- 11. chemimpex.com [chemimpex.com]

- 12. (r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 737973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. pubs.acs.org [pubs.acs.org]

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid molecular weight

An In-Depth Technical Guide to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth information on its fundamental properties, practical applications, and essential safety protocols, grounded in established scientific principles.

Introduction: The Significance of a Chiral Building Block

This compound is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical development. Its importance lies in its defined stereochemistry, making it a crucial chiral building block for the synthesis of complex, enantiomerically pure molecules.[1] In drug discovery, the specific three-dimensional arrangement of a molecule is often critical for its biological activity and selectivity. Many biological targets, such as enzymes and receptors, are inherently chiral and will interact differently with different enantiomers of a drug candidate.[1]

The presence of the 3-chlorophenyl group on this molecule also imparts specific electronic properties that can influence its interactions within biological systems. Consequently, this compound is frequently utilized in the development of novel therapeutics, particularly those targeting the central nervous system, and as a tool for biochemical assays to explore protein interactions.[2] This guide aims to provide the foundational knowledge required to effectively and safely utilize this versatile compound in a research setting.

Core Physicochemical Properties and Molecular Weight

A precise understanding of a compound's physicochemical properties is fundamental to its application in research. The molecular formula for this compound is C₉H₁₀ClNO₂.[3][4][5]

Molecular Weight Calculation

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. Based on the molecular formula C₉H₁₀ClNO₂, the calculation is as follows:

-

Carbon (C): 9 atoms × 12.011 u = 108.099 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Total Molecular Weight = 108.099 + 10.080 + 35.453 + 14.007 + 31.998 = 199.637 u

For practical laboratory applications, this is typically rounded to 199.63 g/mol .[3][4][5][6]

Summary of Properties

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀ClNO₂ | [3][4][5] |

| Molecular Weight | 199.63 g/mol | [3][4][5][6] |

| CAS Number | 262429-49-2 | [1][3] |

| Appearance | Solid, Light brown powder | [7] |

| Melting Point | 230-233 °C | [3] |

| Boiling Point (Predicted) | 334.7±32.0 °C | [3] |

| Density (Predicted) | 1.333±0.06 g/cm³ | [3] |

Molecular Structure and Stereochemistry

The defining feature of this molecule is its chirality, centered at the carbon atom bonded to the amino group. The "(R)" designation specifies the absolute configuration at this stereocenter, which is crucial for its selective interaction with other chiral molecules in biological systems.

Caption: 2D structure of this compound.

Experimental Protocol: Preparation of a Standard Solution

Accurate preparation of solutions is paramount for reproducible experimental results. The following protocol outlines the steps for preparing a 10 mM stock solution of this compound.

Rationale: The choice of solvent is critical. While solubility data is not always readily available, a common starting point for amino acid derivatives is an aqueous buffer or a polar organic solvent like DMSO, followed by dilution in the aqueous medium of the experiment. This protocol uses DMSO as the initial solvent due to its broad solvating power.

Materials and Equipment

-

This compound (MW: 199.63 g/mol )

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water or appropriate buffer (e.g., PBS)

-

Analytical balance (readable to 0.1 mg)

-

1.5 mL microcentrifuge tubes

-

Calibrated micropipettes (P1000, P200)

-

Vortex mixer

-

Bath sonicator

Step-by-Step Methodology

-

Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 199.63 g/mol × 1000 mg/g = 1.9963 mg

-

-

Weighing the Compound:

-

Tare the analytical balance with a 1.5 mL microcentrifuge tube.

-

Carefully weigh approximately 2.0 mg of this compound into the tared tube. Record the exact mass. Causality Note: Weighing slightly more than required is common practice to ensure enough material is available for accurate solubilization.

-

-

Solubilization:

-

Based on the actual mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (µL) = [Mass (mg) / 199.63 ( g/mol )] × [1 / 10 (mmol/L)] × 1,000,000 (µL/L)

-

Example: If you weighed 2.10 mg, the required DMSO volume is: (2.10 / 199.63) × (1/10) × 1,000,000 ≈ 1052 µL.

-

Add the calculated volume of DMSO to the tube.

-

-

Dissolution:

-

Cap the tube securely and vortex for 30-60 seconds to facilitate dissolution.

-

If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Causality Note: Sonication uses ultrasonic waves to break apart solute aggregates, enhancing dissolution without significant heating that could degrade the compound.

-

-

Storage:

-

Once fully dissolved, the stock solution should be stored at -20°C or -80°C to prevent degradation. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Caption: Workflow for preparing a standard stock solution.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. While this compound is not classified under GHS for acute toxicity, it should be handled with the care accorded to all laboratory chemicals.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid exposing skin.[7][8]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. If dust is generated, use a NIOSH/MSHA-approved respirator.[7][9]

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9]

-

Avoiding Contamination: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] After handling, wash hands thoroughly.[8]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[7]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]

-

Incompatibilities: Store away from strong oxidizing agents.[7]

References

-

Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

3-((3-Chlorophenyl)amino)propanoic acid | C9H10ClNO2 - PubChem. Available at: [Link]

-

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 - PubChem. Available at: [Link]

-

3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 - PubChem. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 262429-49-2 [amp.chemicalbook.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

A Technical Guide to the Synthetic Pathways of (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Abstract

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a crucial chiral building block in the pharmaceutical industry, valued for its role in the synthesis of complex therapeutic agents where specific stereochemistry is paramount for biological activity.[1] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this enantiomerically pure β-amino acid. We will explore and critically evaluate three major pathways: Asymmetric Hydrogenation, Chiral Resolution of a Racemic Mixture, and Biocatalytic Synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed procedural outlines but also the underlying scientific principles and practical considerations for each method.

Introduction: The Significance of Chiral β-Amino Acids

The precise three-dimensional arrangement of atoms in a molecule can dictate its biological function. In drug development, the chirality of a compound is often a critical determinant of its efficacy and safety. This compound, with its defined 'R' configuration at the β-carbon, serves as a vital intermediate for constructing molecules that interact specifically with chiral biological targets like enzymes and receptors.[1] The presence of the 3-chlorophenyl group also imparts specific electronic properties that can be crucial for the final drug's activity.[1] Consequently, the development of efficient and scalable methods to produce this and other enantiomerically pure β-amino acids is a significant focus of synthetic chemistry.[2][3] This guide will dissect the most prominent and field-proven methodologies for achieving this synthetic goal.

Pathway I: Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation is a powerful and elegant method for establishing a chiral center with high enantiomeric excess (ee). This approach typically involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral transition metal catalyst, most commonly based on rhodium.[4][5][6]

Underlying Principles

The success of this method hinges on the formation of a chiral catalyst-substrate complex that directs the delivery of hydrogen to one face of the double bond preferentially. The choice of the chiral ligand coordinated to the metal center is therefore critical in determining the stereochemical outcome of the reaction. Ligands such as BICP and Me-DuPhos have shown high efficacy in the rhodium-catalyzed hydrogenation of β-(acylamino)acrylates, achieving enantiomeric excesses of up to 99.6% for certain substrates.[5]

Experimental Workflow

The general workflow for this pathway can be visualized as a two-step process starting from a β-keto ester.

Detailed Protocol (Generalized)

-

Synthesis of the β-(Acylamino)acrylate Precursor:

-

React the corresponding β-keto ester (ethyl 3-(3-chlorophenyl)-3-oxopropanoate) with a source of ammonia (e.g., ammonium acetate) and an acylating agent (e.g., acetic anhydride) to form the enamide precursor.[6] The E/Z isomers can often be used as a mixture, although separation may be necessary depending on the catalyst system.[6]

-

-

Asymmetric Hydrogenation:

-

In a suitable pressure vessel, dissolve the β-(acylamino)acrylate precursor in an appropriate solvent (e.g., toluene).[5]

-

Add the chiral rhodium catalyst (e.g., [Rh(COD)BICP]BF₄) at a specific substrate-to-catalyst ratio.

-

Pressurize the vessel with hydrogen gas to the optimized pressure (e.g., 40 psi for E isomers).[5]

-

Stir the reaction at a controlled temperature until completion, monitored by techniques like TLC or HPLC.

-

-

Deprotection:

-

After completion, the catalyst is removed, and the solvent is evaporated.

-

The resulting N-acetylated amino ester is then hydrolyzed, typically under acidic conditions (e.g., refluxing with HCl), to yield the final this compound.

-

Causality and Optimization

-

Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the enantioselectivity. Toluene is often a good choice for these reactions.[6]

-

Pressure: While higher pressures can increase the reaction rate, they may have a variable effect on enantioselectivity.[6] Optimal pressure needs to be determined for each specific substrate-catalyst system.

-

Catalyst Loading: Lowering the catalyst loading is desirable for industrial applications but may require longer reaction times or higher pressures.

| Parameter | Typical Range | Impact on Yield & ee |

| Catalyst | Rh-BICP, Rh-Me-DuPhos | High ee (>95%) |

| Solvent | Toluene, Methanol | Toluene often gives higher ee |

| H₂ Pressure | 40 - 300 psi | Affects rate, can influence ee |

| Temperature | Room Temp. to 50°C | Higher temp increases rate |

Pathway II: Chiral Resolution of a Racemic Mixture

This classical approach involves the synthesis of a racemic mixture of the target amino acid, followed by separation of the enantiomers. One of the most common methods is through the formation of diastereomeric salts with a chiral resolving agent. Another powerful technique is enzymatic kinetic resolution.

Diastereomeric Salt Formation

This method relies on the principle that enantiomers have identical physical properties, but diastereomers do not. By reacting the racemic amino acid with an enantiomerically pure chiral acid or base (the resolving agent), a pair of diastereomeric salts is formed. These salts have different solubilities and can be separated by fractional crystallization.

-

Racemate Synthesis: Prepare racemic 3-amino-3-(3-chlorophenyl)propionic acid. A common method is the one-pot reaction of 3-chlorobenzaldehyde, malonic acid, and ammonium acetate.

-

Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., ethanol/water mixture). Add an equimolar amount of a chiral resolving agent (e.g., (R)-mandelic acid or a chiral amine).

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out.

-

Isolation and Liberation: Filter the crystals and wash with a cold solvent. The resolved amino acid is then liberated from the salt by treatment with an acid or base, followed by extraction.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. A common strategy is the enantioselective hydrolysis of a racemic N-acetylated amino acid. An aminoacylase, for instance, will selectively hydrolyze the N-acetyl group of one enantiomer (e.g., the L- or S-enantiomer), leaving the other enantiomer (the D- or R-form) unreacted.[7]

-

Substrate Preparation: Synthesize racemic 3-amino-3-(3-chlorophenyl)propionic acid and subsequently N-acetylate it using acetic anhydride.[7]

-

Enzymatic Hydrolysis: Dissolve the racemic N-acetylated substrate in a buffered aqueous solution at the optimal pH for the chosen aminoacylase. Add the enzyme (either free or immobilized).

-

Reaction Monitoring: Incubate the reaction at the optimal temperature, monitoring the progress of the hydrolysis (ideally to ~50% conversion) by measuring the amount of free amino acid formed.

-

Separation and Isolation: Once the desired conversion is reached, stop the reaction (e.g., by pH change or heating). Separate the unreacted (R)-N-acetyl-amino acid from the produced (S)-amino acid based on their different chemical properties (e.g., solubility at different pH values).

-

Final Deprotection: Hydrolyze the isolated (R)-N-acetyl-amino acid under acidic conditions to obtain the final product.

| Method | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Well-established, can be cost-effective. | Can be labor-intensive, yield is a maximum of 50%. |

| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Maximum 50% yield, requires specific enzymes. |

Pathway III: Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful C-C bond-forming reaction that can directly generate chiral β-amino esters with high enantioselectivity.[8][9] This method involves the reaction of an enolate equivalent with an imine in the presence of a chiral catalyst.

Underlying Principles

The key to the enantioselectivity of this reaction is the use of a chiral catalyst, often a bifunctional organocatalyst like a thiourea derivative of a cinchona alkaloid.[10] This catalyst activates the imine through hydrogen bonding and simultaneously directs the approach of the nucleophile to one face of the imine, thereby controlling the stereochemistry of the newly formed chiral center.

Experimental Workflow

Detailed Protocol (Generalized)

-

Imine Formation (in situ): The imine can be generated in situ from 3-chlorobenzaldehyde and a suitable amine (e.g., N-Boc-amine).

-

Mannich Reaction: In a reaction vessel, combine the aldehyde, amine source, and the chiral organocatalyst in a suitable solvent (e.g., toluene).

-

Nucleophile Addition: Add the silyl ketene acetal (the enolate equivalent) to the reaction mixture at a controlled temperature.

-

Workup and Purification: After the reaction is complete, quench the reaction and purify the resulting chiral β-amino ester by column chromatography.

-

Hydrolysis and Deprotection: The ester and any protecting groups on the nitrogen are removed to yield the final product.

Comparative Analysis and Conclusion

Each of the discussed pathways offers a viable route to this compound, with distinct advantages and disadvantages.

-

Asymmetric Hydrogenation is often the most efficient and atom-economical method, capable of producing high yields and excellent enantioselectivities. However, it requires specialized high-pressure equipment and potentially expensive chiral catalysts.

-

Chiral Resolution is a more traditional and often lower-tech approach. While robust, its theoretical maximum yield is 50%, and it can be labor-intensive. Enzymatic resolution offers a green and highly selective alternative, though it is also limited by the 50% yield.

-

Asymmetric Mannich Reaction provides a direct route to the chiral β-amino acid backbone and can be performed under milder conditions using organocatalysts. The scope and efficiency of this method are continually improving.

The choice of the optimal synthetic pathway will depend on various factors, including the desired scale of production, available equipment, cost of reagents and catalysts, and the required level of enantiomeric purity. For large-scale industrial synthesis, asymmetric hydrogenation is often favored, while for smaller-scale laboratory synthesis, the other methods may be more practical.

References

-

Zhu, G., Chen, Z., & Zhang, X. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343–5345. [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. [Link]

-

de la Fuente, V., et al. (2009). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation. The Journal of Organic Chemistry, 74(15), 5595-5602. [Link]

-

Li, P., et al. (2017). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 22(10), 1699. [Link]

-

Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylate. ElectronicsAndBooks. [Link]

-

Qiu, L., et al. (2007). Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate. [Link]

-

Singh, A., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2118–2126. [Link]

-

Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters, 12(9), 1904–1907. [Link]

-

Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964–12965. [Link]

- Leconte, Y., et al. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.

-

Reddy, P. V., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]

-

Ota, Y., et al. (2005). Production of (R)-3-Amino-3-phenylpropionic Acid and (S)-3-Amino-3-phenylpropionic Acid by Enantiomer-Specific Amidohydrolyzing Activity of Microorganisms. Bioscience, Biotechnology, and Biochemistry, 69(11), 2108-2114. [Link]

-

Davis, F. A., & Reddy, R. E. (1999). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 76, 157. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

-

Singh, P. P., & Kumar, D. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research, 7(7), 1044-1053. [Link]

-

Forró, E., & Fülöp, F. (2016). Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. ResearchGate. [Link]

-

Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition, 55(25), 7209-7212. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Pharmaffiliates. [Link]

-

Chen, S., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16(1), 7218. [Link]

- Vineyard, B. D., et al. (1983). Resolution of racemic amino acids.

Sources

- 1. nbinno.com [nbinno.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to (3R)-3-Amino-3-(3-chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (3R)-3-amino-3-(3-chlorophenyl)propanoic acid, a chiral building block of significant interest in pharmaceutical and neuroscience research. We will delve into its precise chemical identity, stereoselective synthesis, physicochemical properties, and critical applications, offering a technical narrative grounded in established scientific principles.

Nomenclature and Structural Elucidation

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest, commonly referred to as (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The definitive IUPAC name for this compound is (3R)-3-amino-3-(3-chlorophenyl)propanoic acid. [1]

This nomenclature encapsulates the key structural features: a propanoic acid backbone, an amino group at the third carbon (the β-position), a 3-chlorophenyl substituent also at the third carbon, and the (R) stereochemical configuration at the chiral center (C3).

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3R)-3-amino-3-(3-chlorophenyl)propanoic acid |

| CAS Number | 262429-49-2 |

| PubChem CID | 737979 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| InChI Key | LIDRHPCWOYOBIZ-MRVPVSSYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C@@H(CC(=O)O)N |

Significance and Applications in Drug Discovery